2-Formyl-4-(3-hydroxymethylphenyl)phenol
Description
2-Formyl-4-(3-hydroxymethylphenyl)phenol is a phenolic derivative characterized by a benzaldehyde backbone substituted with a hydroxymethylphenyl group at the 4-position and a formyl group at the 2-position. This compound combines the reactivity of a phenol moiety with the aldehyde functional group, making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-hydroxy-5-[3-(hydroxymethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-14(17)13(7-12)9-16/h1-7,9,15,17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYHBGRFKGICPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685073 | |
| Record name | 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1098984-14-5 | |
| Record name | 4-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regiospecific Formylation of Phenolic Substrates
The installation of the formyl group at the 2-position of phenol serves as a foundational step in synthesizing 2-formyl-4-(3-hydroxymethylphenyl)phenol. Payne et al. demonstrated that paraformaldehyde reacts with phenols in toluene containing stannic chloride (SnCl₄) and tri-n-butylamine to yield 2-hydroxybenzaldehydes with high regiospecificity . The Lewis acid SnCl₄ facilitates electrophilic aromatic substitution, directing the formyl group to the ortho position relative to the phenolic hydroxyl. This method achieves yields exceeding 80% under anhydrous conditions, avoiding the formation of bishydroxymethyl byproducts common in aqueous formaldehyde reactions .
Subsequent studies in patent literature corroborate this approach. For instance, the reaction of 3-hydroxybenzaldehyde with salicyloyl chloride in methylene chloride, catalyzed by triethylamine, produces 3-(formyl)phenyl esters . While this method focuses on ester intermediates, the underlying principle of formyl group stabilization via electron-withdrawing auxiliaries aligns with Payne’s findings .
Sequential Functionalization and Protective Group Strategies
Multi-step synthesis requires judicious use of protective groups to prevent undesired reactions. The phenolic hydroxyl group, highly reactive under both acidic and basic conditions, is often protected as a methyl or benzyl ether during formylation and hydroxymethylation steps. For example, Payne et al. employed cyclic acetals to stabilize aldehydes during sodium borohydride reductions . Similarly, US6512137B1 describes the protection of formyl groups as esters prior to hydrogenation, ensuring compatibility with reducing agents .
A representative synthetic route involves:
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Protection : Benzylation of phenol to form 4-benzyloxyphenol.
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Formylation : Reaction with paraformaldehyde/SnCl₄ to yield 2-formyl-4-benzyloxyphenol .
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Deprotection : Catalytic hydrogenolysis to remove the benzyl group.
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Hydroxymethylphenyl Installation : Suzuki coupling with 3-hydroxymethylphenylboronic acid or Grignard addition .
Solvent and Catalytic System Optimization
Solvent polarity profoundly impacts reaction outcomes. Non-polar solvents like toluene favor electrophilic substitutions by stabilizing SnCl₄-phenol complexes , while polar aprotic solvents (e.g., tetrahydrofuran) enhance Grignard reagent activity . Patent EP1862449A1 emphasizes solvent exchanges during workup, replacing toluene with isopropanol to facilitate crystallization of intermediates .
Catalytic systems also play a critical role. Palladium on carbon, used in hydrogenations, offers high selectivity for formyl-to-hydroxymethyl conversions but requires stringent exclusion of oxygen to prevent over-reduction . In contrast, sodium borohydride provides a milder alternative for hydroxymethyl group installation, though it is incompatible with free phenolic hydroxyl groups, necessitating prior protection .
Analytical and Purification Techniques
Characterization of this compound relies on HPLC and NMR spectroscopy. ZA200105705B reports HPLC purity assessments using a LiChrospher® RP-8 column with phosphate buffer/acetonitrile eluents, achieving 98.5% purity for related compounds . Crystallization from isopropanol or ethyl acetate, as described in EP1862449A1, effectively removes polymeric byproducts formed during hydroxymethylation .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-(3-hydroxymethylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group (COOH) using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Formyl-4-(3-carboxyphenyl)phenol.
Reduction: 2-Hydroxymethyl-4-(3-hydroxymethylphenyl)phenol.
Substitution: 2-Formyl-4-(3-hydroxymethylphenyl)-5-nitrophenol.
Scientific Research Applications
2-Formyl-4-(3-hydroxymethylphenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Formyl-4-(3-hydroxymethylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally analogous to 2-Formyl-4-(3-hydroxymethylphenyl)phenol, differing primarily in substituent groups and their positions. Key comparisons are outlined below:
2-Formyl-4-(4-trifluoromethylphenyl)phenol
- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position of the phenyl ring instead of a hydroxymethyl (-CH₂OH) group.
- Properties: The electron-withdrawing -CF₃ group reduces electron density on the aromatic ring, enhancing stability against oxidation but decreasing nucleophilicity.
- Applications : Used as a building block for fluorinated pharmaceuticals due to the metabolic stability imparted by the -CF₃ group .
2-Formyl-4-(3-trifluoromethylphenyl)phenol
- Structure : Features a -CF₃ group at the 3-position of the phenyl ring.
- Properties :
- Steric hindrance from the 3-position -CF₃ group may alter binding interactions in enzyme-active sites compared to the 4-position isomer.
- Molecular weight: 266.22 g/mol (vs. 244.23 g/mol for the hydroxymethyl analog).
- Synthesis: Commercially available via suppliers like ECHEMI, with CAS No. 893737-70-7 .
4-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde
- Structure : A biphenyl system with -CF₃ and hydroxyl groups at the 4-positions and a formyl group at the 3-position.
- Properties: Extended conjugation from the biphenyl system increases UV absorption, useful in materials science. Reduced solubility in aqueous media compared to monosubstituted analogs.
- Commercial Availability: CAS No. 893737-67-2, sold as an industrial-grade intermediate .
Physicochemical and Functional Comparisons
Substituent Effects on Reactivity
- Hydroxymethyl (-CH₂OH) :
- Trifluoromethyl (-CF₃) :
Data Table: Key Properties of Compared Compounds
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₄H₁₂O₃ | 244.23 | -CH₂OH (3-position) | Pharmaceutical synthesis |
| 2-Formyl-4-(4-trifluoromethylphenyl)phenol | 893737-67-2 | C₁₄H₉F₃O₂ | 266.22 | -CF₃ (4-position) | Fluorinated APIs |
| 2-Formyl-4-(3-trifluoromethylphenyl)phenol | 893737-70-7 | C₁₄H₉F₃O₂ | 266.22 | -CF₃ (3-position) | Specialty chemicals |
Biological Activity
2-Formyl-4-(3-hydroxymethylphenyl)phenol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) attached to a phenolic structure, which contributes to its reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions, including:
- Vilsmeier-Haack Reaction : This method utilizes N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to achieve selective formylation of the phenolic compound under controlled conditions.
- Suzuki-Miyaura Coupling : A transition metal-catalyzed reaction that forms carbon-carbon bonds, allowing for the introduction of various substituents on the aromatic rings.
These methods ensure high yield and purity, essential for biological evaluations.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against strains of Escherichia coli and other bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. Notably, it has shown inhibitory effects on α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. This property could be beneficial in developing anti-diabetic medications .
Case Studies and Research Findings
- Study on Antioxidant Activity :
- Antimicrobial Efficacy :
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound | Antioxidant Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | High | Effective against E. coli | Significant |
| 2-Formylphenol | Moderate | Limited | Low |
| 4-Hydroxymethylphenol | Low | Moderate | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Formyl-4-(3-hydroxymethylphenyl)phenol, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the hydroxymethylphenyl group, followed by formylation via Vilsmeier-Haack or Duff reactions. Yield optimization can be achieved using statistical experimental designs like the Plackett-Burman method to identify critical factors (e.g., temperature, catalyst loading) and response surface modeling to refine conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FT-IR) for purity assessment. The aldehyde proton in the formyl group typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while hydroxyl protons (phenolic -OH) resonate at δ 5.0–6.0 ppm. Mass spectrometry (HRMS) confirms molecular weight accuracy .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and oxidation due to the phenolic -OH and formyl groups. Store at 0–6°C in amber vials under inert gas (N₂/Ar). Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying electrophilic sites (formyl carbon) and nucleophilic attack pathways. Solvent effects (PCM model) and transition-state analysis further refine reaction mechanisms .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Perform orthogonal bioactivity assays (e.g., enzyme inhibition vs. cell viability) with rigorously purified batches. Use standardized protocols (e.g., OECD guidelines) and include positive controls (e.g., reference inhibitors) to validate results .
Q. How does the hydroxymethyl group influence the compound’s photodegradation pathways in environmental studies?
- Methodological Answer : Conduct UV-Vis irradiation experiments (λ = 254–365 nm) in aqueous/organic matrices, analyzing degradation products via LC-QTOF-MS. Compare with analogues lacking the hydroxymethyl group to isolate its role in radical formation (e.g., hydroxyl radical scavenging) or hydrolysis rates .
Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : SAR requires systematic variation of substituents (e.g., replacing hydroxymethyl with halogens or electron-withdrawing groups) and correlation with bioassay data. Use multivariate regression or machine learning to account for non-linear effects. Validate hypotheses through X-ray crystallography or molecular docking .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow IFRA guidelines for phenolic compounds: use fume hoods, nitrile gloves, and eye protection. Acute toxicity assessments (e.g., LD₅₀ in rodents) and skin sensitization tests (OECD 406) are critical for risk mitigation. Monitor airborne concentrations via OSHA-compliant methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
